molecular formula C18H14ClF4N3O B3012789 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile CAS No. 339097-07-3

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile

Cat. No.: B3012789
CAS No.: 339097-07-3
M. Wt: 399.77
InChI Key: QYENNOPLSHJLEI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-fluorophenyl)-2-morpholin-4-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF4N3O/c19-14-9-12(18(21,22)23)10-25-16(14)17(11-24,26-5-7-27-8-6-26)13-3-1-2-4-15(13)20/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYENNOPLSHJLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)(C2=CC=CC=C2F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile (commonly referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyridine ring, trifluoromethyl group, and morpholino acetonitrile moiety. Its molecular formula is C18H17ClF3N3, with a molecular weight of approximately 373.79 g/mol. The structural representation is as follows:

Structure C18H17ClF3N3\text{Structure }\text{C}_{18}\text{H}_{17}\text{Cl}\text{F}_3\text{N}_3

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the pyridine derivative : Reacting 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the morpholino and fluorophenyl groups.
  • Acetonitrile formation : The final step involves the introduction of the acetonitrile group through nucleophilic substitution.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL, depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Antifungal Activity

The compound has also shown promising antifungal properties. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that it could inhibit fungal growth effectively.

Fungal StrainEC50 (µg/mL)
Candida albicans12.5
Aspergillus niger25

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines revealed that the compound has selective cytotoxic effects, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were found to be:

Cell LineIC50 (µM)
MCF-715
A54920

Case Studies

  • Zebrafish Embryo Toxicity : A notable study assessed the toxicity of the compound on zebrafish embryos, revealing concentration-dependent mortality rates. At concentrations exceeding 10 mg/L, mortality rates reached up to 90%, indicating significant developmental toxicity .
  • In Vivo Efficacy : In animal models, the compound demonstrated potential as an anti-inflammatory agent. Administration in mice resulted in reduced swelling in induced inflammation models, suggesting its utility in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound A : 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-chlorophenyl)acetonitrile
  • CAS No.: 213994-13-9
  • Molecular Formula : C₁₄H₇Cl₂F₃N₂
  • Molar Mass : 331.12 g/mol
  • Key Differences: Substituent: 3-chlorophenyl vs. 2-fluorophenyl in the target compound. Functional Group: Lacks the morpholino group.
  • Implications: The absence of morpholino reduces molecular weight and may decrease hydrogen-bonding capacity, affecting solubility and target binding .
Compound B : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile
  • CAS No.: 338407-10-6
  • Molecular Formula : C₁₅H₁₁ClF₃N₂O
  • Molar Mass : 351.71 g/mol
  • Key Differences: Substituent: 4-methoxyphenyl (electron-donating) vs. 2-fluorophenyl (electron-withdrawing). Functional Group: Lacks morpholino.

Functional Group Modifications

Compound C : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetamide
  • CAS No.: 338407-32-2
  • Molecular Formula : C₁₅H₉ClF₆N₂O
  • Molar Mass : 382.69 g/mol
  • Key Differences :
    • Functional Group : Acetamide (-CONH₂) replaces nitrile (-CN).
    • Substituent : 3-(trifluoromethyl)phenyl vs. 2-fluorophenyl.
Compound D : Fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide)
  • CAS No.: 658066-35-4
  • Molecular Formula : C₁₆H₁₁ClF₆N₂O
  • Molar Mass : 414.71 g/mol
  • Key Differences: Structure: Benzamide and ethyl linker instead of acetonitrile and morpholino.
  • Implications :
    • Fluopyram is a commercial fungicide with broad-spectrum activity, highlighting the agrochemical relevance of the pyridinyl core .

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